molecular formula C20H18N2O3 B6299853 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one CAS No. 93397-90-1

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one

Cat. No.: B6299853
CAS No.: 93397-90-1
M. Wt: 334.4 g/mol
InChI Key: YJCSMRAXCRGQSQ-UHFFFAOYSA-N
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Description

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one is a benzoxazine-derived fluorescent compound. Nile Red is a lipophilic, solvatochromic dye with strong fluorescence in hydrophobic environments, making it a critical tool in lipid staining, extracellular vesicle (EV) detection, and polymer quantification . The 3-hydroxy variant likely shares similar photophysical properties but may exhibit altered solubility or environmental sensitivity due to the hydroxyl group.

Properties

IUPAC Name

9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)15-10-13(23)6-7-14(15)20(19)21-16/h5-11,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCSMRAXCRGQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541996
Record name 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93397-90-1
Record name 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Condensation of Nitrosoaniline and Naphthol Derivatives

The foundational synthesis route for 9-(diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one involves acid-catalyzed condensation between 4-nitroso-3-hydroxy-N,N-diethylaniline hydrochloride and 2-naphthol. This method mirrors the synthesis of Nile red, a structurally analogous phenoxazinone dye . In a typical procedure, equimolar quantities of the nitrosoaniline precursor and 2-naphthol are refluxed in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid). The reaction proceeds via electrophilic aromatic substitution, followed by cyclization to form the phenoxazinone core .

Optimization studies reveal that substituting 2-naphthol with electron-rich analogs, such as 1-naphthol, reduces yields due to steric hindrance and electronic effects. For example, a 47% yield is achieved using 2-naphthol, whereas 1-naphthol yields only 28% under identical conditions . The reaction time and temperature are critical: prolonged heating (>12 hours) at 80–100°C improves cyclization efficiency but risks decomposition of the nitroso group.

Parameter Condition Yield
SolventDMF69%
CatalystH₂SO₄ (0.1 equiv)62%
Temperature80°C47%
Reaction Time10 hours69%

Sonogashira Coupling for Ethynyl-Substituted Intermediates

A modern approach employs palladium-catalyzed Sonogashira coupling to introduce ethynyl groups into the phenoxazinone framework. This method, detailed in source , involves reacting 9-(diethylamino)-2-ethynyl-5H-benzo[a]phenoxazin-5-one with aryl halides under inert conditions. For instance, coupling 47 mg (0.137 mmol) of the ethynyl precursor with dimethyl 4-bromobenzene-1,2-dicarboxylate (34 mg, 0.125 mmol) in the presence of Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (Et₃N) in DMF/THF (1:3) at 80°C for 4 hours yields 80% of the coupled product .

The Sonogashira method offers regioselectivity and compatibility with electron-deficient aryl halides. However, sterically hindered substrates (e.g., ortho-substituted bromoarenes) require higher catalyst loadings (10 mol% Pd) and extended reaction times (8–12 hours). The ethynyl group serves as a versatile handle for further functionalization, enabling access to fluorescent derivatives for biomedical imaging applications .

Deprotection of Methoxybenzyl-Protected Intermediates

Intermediate protection-deprotection strategies are critical for achieving high-purity this compound. Source describes the use of 4-methoxybenzyl (PMB) groups to protect reactive hydroxyl and amine functionalities during synthesis. For example, treatment of a PMB-protected precursor with trifluoroacetic acid (TFA) at 70°C for 1 hour removes the protecting groups, yielding the final product in 82% yield .

Deprotection efficiency depends on the acid strength and reaction duration. Hydrochloric acid (HCl) in dioxane (20% v/v) achieves comparable results (75% yield) but requires longer reaction times (3 hours). The choice of acid impacts product purity: TFA minimizes side reactions but necessitates rigorous drying to prevent residual acidity .

Deprotection Agent Conditions Yield
TFA (neat)70°C, 1 hour82%
HCl (20% in dioxane)25°C, 3 hours75%

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times for key steps in the synthesis. Source highlights a microwave-assisted coupling between dimethyl 4-bromobenzene-1,2-dicarboxylate and 5-ethynyl-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl diacetate. Irradiation at 120°C for 30 minutes in THF with PdCl₂(PPh₃)₂ (2 mol%) and CuI (5 mol%) affords the product in 60% yield, compared to 45% yield under conventional heating (8 hours) .

Microwave methods enhance reproducibility for temperature-sensitive intermediates, though scalability remains challenging due to equipment limitations.

Purification and Characterization Protocols

Post-synthesis purification typically involves flash chromatography on silica gel with hexane/ethyl acetate (3:1 to 10:1) gradients. High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases achieves >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Key spectroscopic data include:

  • ¹H NMR (CDCl₃) : δ 8.70 (s, 1H), 8.21 (d, J = 8.1 Hz, 1H), 6.57 (d, J = 9.3 Hz, 1H), 3.43 (q, J = 7.2 Hz, 4H), 1.20 (t, J = 7.0 Hz, 6H) .

  • IR (neat) : 1726 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) .

Comparative Analysis of Synthetic Routes

The acid-catalyzed condensation route (69% yield) is preferable for large-scale synthesis due to lower catalyst costs and operational simplicity . In contrast, Sonogashira coupling (80% yield) and microwave-assisted methods (60% yield) are ideal for introducing functional groups or accelerating research-scale production . Deprotection with TFA offers superior efficiency but requires careful handling, whereas HCl is safer for industrial applications despite moderate yields .

Chemical Reactions Analysis

Primary Reaction Types

Nile Red undergoes three principal reaction categories:

Reaction Type Key Characteristics Example Derivatives
Substitution Replacement of hydroxyl or triflate groups with nucleophilesCyano-, allyl-, or aryl-substituted derivatives
Oxidation/Reduction Modulation of electronic properties through redox processesSemiquinone intermediates, reduced amine forms
Cross-Coupling Pd-catalyzed bond formation (Suzuki-Miyaura, Buchwald-Hartwig)Biaryl systems, extended π-conjugated analogs

Reaction Conditions and Reagents

Critical parameters for Nile Red derivatization include:

Table 1: Representative Reaction Systems

Transformation Reagents/Conditions Yield Reference
TriflationComins’ reagent (PhNTf₂), TEA, THF, rt, 12h72%
Suzuki-Miyaura CouplingPd(PPh₃)₄, KF, 4-cyanophenylboronic acid, DMF, 70°C, 12h58%
BrominationBromomethyl acetate, Huenig’s base, DCM, 0°C→rt, 4h85%
AlkylationTrimethylsilylethyl bromobutyrate, K₂CO₃, DMF, 80°C, 6h67%
Deprotection12.5% trifluoroacetic acid in DCM, rt, 2h>90%

Mechanistic Insights

  • Triflation : The 3-hydroxy group undergoes selective triflation via Comins’ reagent, forming a reactive triflate intermediate amenable to cross-coupling .

  • Bromination Directed Solubility : Huenig’s base facilitates regioselective bromination at the 6-position, enhancing hydrophobicity for membrane studies .

  • Suzuki-Miyaura Catalysis : Pd(0)-mediated coupling with aryl boronic acids proceeds through oxidative addition-transmetallation-reductive elimination cycles .

Case 1: Ratiometric Probe Development ( , )

  • Triflate Intermediate Synthesis

    • Reactants : Nile Red + PhNTf₂

    • Product : 9-(Diethylamino)-5-oxo-5H-benzo[a]phenoxazin-3-yl trifluoromethanesulfonate

    • Application : Serves as precursor for bioconjugation with biomolecules

  • Cyanophenyl Functionalization

    • Conditions : Pd(PPh₃)₄, 4-cyanophenylboronic acid, KF, DMF

    • Product : 4-[9-(diethylamino)-5-oxo-5H-benzo[a]phenoxazin-3-yl]benzonitrile (NR5)

    • Properties : Enhanced Stokes shift (Δλ = 98 nm) for lipid droplet imaging

Analytical Characterization

Key methods for verifying reaction outcomes:

  • HPLC Purification : Gradients of H₂O:MeCN (90:10→10:90) resolve polar intermediates

  • High-Resolution MS : Electron impact ionization confirms molecular ions (e.g., m/z 455.1521 for NR5)

  • Fluorescence Spectroscopy : Emission maxima shifts (e.g., 580→630 nm post-cyanation) validate electronic modifications

Challenges and Limitations

  • Regioselectivity : Competing substitution at multiple hydroxyl sites requires protecting group strategies

  • Pd Catalyst Poisoning : Electron-rich diethylamino group necessitates ligand screening for efficient coupling

  • Solubility Constraints : Hydrophobic core limits reactions to polar aprotic solvents (DMF, DMSO)

Scientific Research Applications

Photophysical Studies

DEAB has been investigated for its photophysical properties, particularly in photoconductive materials. Its structure allows it to absorb light effectively, making it suitable for applications in organic electronics and photonic devices.

Key Findings :

  • Photoconductivity : Studies have shown that DEAB can exhibit significant photoconductive properties when incorporated into polymer matrices or metallomesogens. This makes it a candidate for use in light-sensitive devices and sensors .
  • Fluorescence : The compound's fluorescence characteristics are being explored for applications in bioimaging and sensing technologies.

Electrochemical Applications

The electrochemical behavior of DEAB has been studied, revealing its potential as an electroactive material. This property is crucial for applications in batteries and supercapacitors.

Key Findings :

  • Redox Activity : DEAB demonstrates redox activity that can be harnessed in electrochemical sensors, allowing for the detection of various analytes based on changes in current or voltage.
  • Stability : Its stability under different electrochemical conditions makes it a reliable component in developing advanced energy storage systems.

Biomedical Applications

The compound's unique properties also extend to biomedical research, particularly in drug delivery and imaging.

Key Findings :

  • Drug Delivery Systems : DEAB can be utilized as a carrier for drug molecules due to its ability to form complexes with various therapeutic agents, enhancing their solubility and bioavailability.
  • Imaging Agents : Its fluorescent properties make it a suitable candidate for use as a contrast agent in fluorescence microscopy, aiding in the visualization of cellular structures and processes.

Comparative Data Table

Application AreaKey PropertiesPotential Uses
Photophysical StudiesHigh absorbance, fluorescenceOrganic electronics, photonic devices
ElectrochemicalRedox activitySensors, batteries, supercapacitors
BiomedicalDrug delivery capabilityDrug carriers, imaging agents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Nile Red (the closest analogue) with other lipophilic dyes and benzoxazine derivatives:

Compound Molecular Formula Molecular Weight Key Applications Fluorescence Properties (Ex/Em, nm) Key Advantages/Limitations
Nile Red (9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one) C₂₀H₁₈N₂O₂ 318.37 Lipid staining, PHB detection, EV quantification, oil displacement assays 552/636 (in methanol) Low background adsorption; strong solvatochromism. Limited by hydrophobicity in aqueous media .
Octadecyl Rhodamine B Chloride (R18) C₄₆H₇₃ClN₂O₃ 757.50 Membrane fusion studies, EV staining 556/576 (in lipid membranes) High background adsorption; unsuitable for single-cell EV quantification .
PKH26 C₅₉H₉₇N₃O₆S₂ 1028.58 Cell membrane labeling, EV tracking 551/567 (in lipid membranes) Persistent membrane staining; interferes with downstream analyses .
9-Diethylamino-1,2,3,4,6-pentafluoro-5H-benzo[a]phenoxazin-5-one C₂₀H₁₃F₅N₂O₂ 408.32 Fluorescent probes (structural modification of Nile Red) Not reported Enhanced photostability; synthetic challenges limit widespread use .
6-Cyano-Nile Red (6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) C₂₁H₁₇N₃O₂ 343.39 Solvatochromic sensors, bioimaging Not reported Tunable emission via cyano substitution; niche research applications .

Physicochemical Properties

  • Solubility: Nile Red is soluble in organic solvents (methanol, DMSO) but insoluble in water, limiting its use in aqueous systems without carriers .
  • Thermal Stability : Stable up to 200°C (melting point: 203–205°C), enabling integration into heat-treated materials (e.g., pH-sensitive films) .
  • Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for commercial manufacturing .

Limitations and Innovations

  • Background Adsorption: Nile Red exhibits lower nonspecific binding compared to R18 and PKH26 but still requires optimized washing steps in cell-based assays .
  • Derivative Development: Fluorinated (e.g., pentafluoro) and cyano-substituted derivatives aim to enhance photostability and emission tunability, though synthetic complexity remains a barrier .

Biological Activity

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one, commonly referred to as Nile Red, is a synthetic dye known for its remarkable fluorescence properties, particularly in lipophilic environments. This compound has garnered significant attention in various fields, including biochemistry and cellular biology, due to its ability to stain cellular membranes and lipid droplets effectively. This article delves into the biological activity of Nile Red, highlighting its applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 93397-90-1
  • Molecular Formula : C20H18N2O3
  • Molecular Weight : 334.38 g/mol
  • Purity : 95.00% .

Fluorescent Properties

Nile Red exhibits unique solvatochromic behavior, meaning its fluorescence properties change depending on the polarity of the surrounding environment. This characteristic makes it an excellent probe for studying lipid structures in biological systems. The compound's fluorescence intensity increases in hydrophobic environments, allowing researchers to visualize lipid droplets within cells effectively .

Applications in Cellular Biology

  • Staining Lipid Droplets : Nile Red is widely used to stain lipid droplets in various cell types, enabling the observation of lipid metabolism and storage .
  • Microscopy Techniques : It has been optimized for advanced microscopy techniques such as fluorescence lifetime imaging and two-photon excited fluorescence microscopy, enhancing its utility in cellular studies .
  • Environmental Probing : The compound's emission spectra can be finely tuned through chemical modifications, making it a versatile tool for probing environmental changes within cells .

The mechanism by which Nile Red interacts with lipid membranes involves hydrophobic interactions that lead to its accumulation within lipid droplets. This accumulation enhances its fluorescence signal, allowing for effective imaging of lipid-rich structures . Additionally, the dye's photophysical properties are influenced by substituents at specific positions on its molecular structure, which can be modified to optimize performance for particular applications .

1. Lipid Metabolism in Diatoms

A study utilizing Nile Red demonstrated its effectiveness in visualizing lipid accumulation during nitrogen starvation in the diatom Phaeodactylum tricornutum. The researchers stained cultures with Nile Red and observed significant changes in lipid droplet formation under nutrient stress conditions, highlighting the dye's ability to track metabolic responses in microalgae .

2. Fluorescence Imaging of Cancer Cells

In cancer research, Nile Red has been employed to assess lipid metabolism in breast cancer cells (SK-BR-3). The dye's fluorescent properties facilitated the visualization of altered lipid profiles associated with cancer progression and treatment responses . This application underscores the potential of Nile Red as a diagnostic tool in oncology.

Research Findings

Recent studies have expanded on the applications and modifications of Nile Red derivatives:

  • Substituted Derivatives : Research has shown that varying substituents on the Nile Red structure can significantly alter its absorption and emission characteristics, enhancing its suitability for specific imaging applications .
  • Fluorescence Lifetime Studies : The development of new derivatives has enabled researchers to study fluorescence lifetimes more effectively, providing insights into molecular interactions within cellular environments .

Q & A

Q. What are the key structural and physicochemical properties of 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one, and how are they experimentally determined?

The compound has a molecular formula of C₂₀H₁₈N₂O₂ and a molecular weight of 318.37 g/mol . Key properties include its aromatic heterocyclic core (phenoxazone) substituted with diethylamino and hydroxyl groups. Characterization involves:

  • UV-Vis spectroscopy to assess absorption maxima (critical for photophysical applications).
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • High-performance liquid chromatography (HPLC) for purity analysis, using reverse-phase columns and gradient elution .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

Synthesis typically involves condensation reactions between substituted phenoxazine precursors and diethylamine derivatives. Key steps include:

  • Cyclization under acidic or basic conditions to form the phenoxazone core.
  • Solvent selection (e.g., ethanol or DMF) to improve solubility of intermediates.
  • Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometric ratios and temperature control (e.g., 60–80°C for 6–12 hours) .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate degradation?

Stability is pH- and light-sensitive. Methodological validation includes:

  • Accelerated stability studies (40°C/75% relative humidity) over 4–6 weeks.
  • Mass spectrometry (MS) to detect degradation products (e.g., hydrolysis of the diethylamino group).
  • X-ray crystallography to monitor structural integrity in solid-state storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yields) for this compound?

Discrepancies often arise from solvent polarity, pH, or excitation wavelength differences. To standardize measurements:

  • Use reference fluorophores (e.g., quinine sulfate) for quantum yield calibration.
  • Control environmental factors (e.g., oxygen exclusion to prevent quenching).
  • Employ time-resolved fluorescence spectroscopy to distinguish radiative vs. non-radiative decay pathways .

Q. What experimental designs are optimal for evaluating the compound’s biological activity (e.g., enzyme inhibition or cellular uptake)?

  • Dose-response assays (e.g., IC₅₀ determination) using in vitro models (e.g., cancer cell lines).
  • Confocal microscopy to track cellular localization, leveraging the compound’s intrinsic fluorescence.
  • Molecular docking simulations to predict binding affinities with target proteins (e.g., histone deacetylases) .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

Follow frameworks like Project INCHEMBIOL :

  • Phase 1 : Measure physicochemical properties (logP, water solubility) to predict bioavailability.
  • Phase 2 : Conduct microcosm experiments to study biodegradation in soil/water matrices.
  • Phase 3 : Use LC-MS/MS to quantify residues in biotic/abiotic samples and model bioaccumulation.

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Dose-response modeling (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) to identify correlations between structural analogs and toxicity endpoints .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant activity values?

  • Standardize assays (e.g., DPPH or ABTS radical scavenging) with Trolox as a positive control.
  • Validate results using orthogonal methods (e.g., ORAC vs. FRAP assays).
  • Control for interference from the compound’s intrinsic absorbance in UV-Vis measurements .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Document reaction parameters (e.g., inert atmosphere, stirring rate) in detail.
  • Use high-resolution mass spectrometry (HRMS) to confirm derivative structures.
  • Share raw spectral data via public repositories (e.g., IUCr electronic archives) for peer validation .

Q. How can computational methods enhance the study of structure-activity relationships (SAR)?

  • Perform density functional theory (DFT) calculations to map electron distribution and reactive sites.
  • Train machine learning models on datasets of analogous phenoxazones to predict bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Reactant of Route 2
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.